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1H-tetrazole, 1-(1,1-dimethylethyl)-

Cat. No.: B14313759
CAS No.: 110840-25-0
M. Wt: 126.16 g/mol
InChI Key: LIPNKVIYXXBICY-UHFFFAOYSA-N
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Description

Significance of Tetrazole Derivatives in Contemporary Chemistry

Tetrazole derivatives, synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon, are of considerable importance in modern chemistry. nih.govnoaa.gov Their significance stems from a diverse range of applications spanning medicinal chemistry, materials science, and coordination chemistry. wikipedia.orgpnrjournal.com

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. nih.gov This is due to their similar pKa values and planar structure, allowing them to participate in similar biological interactions while often improving metabolic stability and pharmacokinetic profiles. nih.gov Consequently, the tetrazole moiety is a key component in several commercially available drugs, including antihypertensives like losartan (B1675146) and various antibiotics. wikipedia.org

Beyond pharmaceuticals, tetrazole derivatives are investigated as high-energy materials, serving as components in gas generators and rocket propellants due to their high nitrogen content and thermal stability. nih.govacs.org The nitrogen atoms in the tetrazole ring are also excellent coordinators for metal ions, leading to the development of various metal-organic frameworks and coordination polymers with unique magnetic and catalytic properties. acs.org The synthesis of tetrazoles is most commonly achieved through [3+2] cycloaddition reactions between nitriles and azides. nih.gov

Specific Research Focus on 1-(1,1-Dimethylethyl)-1H-tetrazole

Within the broad family of tetrazoles, 1-(1,1-dimethylethyl)-1H-tetrazole, also known as 1-tert-butyl-1H-tetrazole, has attracted specific research interest. This is largely due to the presence of the bulky tert-butyl group attached to a nitrogen atom of the aromatic tetrazole ring. This substitution pattern leads to distinct steric and electronic properties that influence its reactivity, stability, and utility in synthesis.

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. researchgate.net Its significant size can sterically hinder or slow down chemical reactions at adjacent sites. In the context of 1-tert-butyl-1H-tetrazole, this steric bulk plays a crucial role in its coordination chemistry.

Research has shown that 1-tert-butyl-1H-tetrazole acts as a ligand, coordinating with metal ions like copper(II). rsc.org In these complexes, the tert-butyl group influences the coordination mode of the tetrazole ring. For instance, in the formation of a dinuclear copper(II) complex, most of the 1-tert-butyl-1H-tetrazole ligands exhibit monodentate N4-coordination, while a few act as N3,N4 bridges between the copper ions. rsc.org This preference for specific coordination sites is influenced by the steric hindrance imposed by the tert-butyl group, which can restrict access to certain nitrogen atoms in the ring. rsc.orgresearchgate.net

The steric influence also affects the stability of isomers. Studies on the alkylation of tetrazoles have shown that while mixtures of 1- and 2-substituted isomers can form, the 1-tert-butyl-1H-tetrazole isomer is found to be more stable than the 2-tert-butyl isomer in acidic media. core.ac.uk This stability can be attributed in part to the steric interactions of the bulky group with the ring system. core.ac.uk

The table below presents selected crystallographic data for a derivative of 1-(1,1-dimethylethyl)-1H-tetrazole, illustrating the molecular geometry.

ParameterValueReference
Compound (3R)-di-tert-butyl-2-(1-(tert-butyl)-1H-tetrazol-5-yl)-3-((triphenylsilyl)oxy)succinate nih.gov
Crystal System Orthorhombic nih.gov
Space Group P212121 nih.gov
Intermolecular Interactions O(C=O) and C(CH3 in tert-butyl group) nih.gov

This table contains interactive elements. Click on the headers to sort the data.

The combination of the electron-rich, aromatic tetrazole ring and the bulky, electron-donating tert-butyl group gives rise to a unique set of properties. The tetrazole ring itself is characterized by a high degree of aromaticity and delocalized π-electrons. wikipedia.org The attachment of an alkyl group like tert-butyl can modulate the electronic structure and basicity of the tetrazole ring.

Quantum-chemical investigations have been performed to understand the electronic structure and basicity of the 1-tert-butyl-1H-tetrazole ligand. rsc.org These studies help to elucidate how the tert-butyl substituent influences the electron density on the nitrogen atoms of the tetrazole ring, which in turn affects its coordination ability and reactivity. rsc.org For example, the calculated proton affinity and gas-phase basicity provide insights into the ligand's donor properties.

Furthermore, the stability conferred by the tert-butyl group makes 1-tert-butyl-1H-tetrazole a useful building block in certain synthetic applications. For instance, 2-tert-butyltetrazoles can serve as starting materials for the selective preparation of other 1-alkyltetrazoles. core.ac.uk The tert-butyl group can be removed under specific conditions, allowing for the functionalization of the tetrazole ring. This highlights the utility of the tert-butyl group not just as a sterically hindering group, but also as a strategic element in multi-step synthesis. The use of tert-butyl isocyanide in multicomponent reactions, such as the Passerini-tetrazole reaction, also leads to the formation of tetrazole products bearing this bulky substituent. beilstein-journals.org

The following table summarizes some of the key properties and research findings related to 1-(1,1-dimethylethyl)-1H-tetrazole.

Property / FindingDescriptionReference(s)
Role in Coordination Chemistry Acts as a monodentate and bridging ligand with metal ions like Cu(II). rsc.orgresearchgate.net
Isomer Stability The 1-tert-butyl isomer is more stable than the 2-tert-butyl isomer in acidic media. core.ac.uk
Synthetic Utility Used as a starting material for other 1-alkyltetrazoles and formed in multicomponent reactions. core.ac.ukbeilstein-journals.org
Electronic Properties Subject of quantum-chemical studies to determine basicity and electronic structure. rsc.org

This table contains interactive elements. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4 B14313759 1H-tetrazole, 1-(1,1-dimethylethyl)- CAS No. 110840-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110840-25-0

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

1-tert-butyltetrazole

InChI

InChI=1S/C5H10N4/c1-5(2,3)9-4-6-7-8-9/h4H,1-3H3

InChI Key

LIPNKVIYXXBICY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NN=N1

Origin of Product

United States

Synthetic Methodologies for 1 1,1 Dimethylethyl 1h Tetrazole and Its Derivatives

Cycloaddition Reactions in Tetrazole Synthesis

Cycloaddition reactions are a cornerstone in the synthesis of tetrazole rings. These reactions typically involve the combination of a component with a triple bond (like a nitrile or isocyanide) and an azide (B81097) source.

The most conventional method for synthesizing the tetrazole core is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of nitriles with azides. nih.gov This reaction involves the combination of an organic nitrile (R-C≡N) with an azide source, such as hydrazoic acid (HN₃) or sodium azide (NaN₃), to form a 5-substituted 1H-tetrazole. nih.govthieme-connect.com The reaction's efficiency can be enhanced by the presence of electron-withdrawing groups on the nitrile, which lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov Various catalysts, including zinc salts and cobalt(II) complexes, have been developed to promote this transformation under milder conditions. organic-chemistry.orgacs.org

A notable and more direct variation for producing 1-substituted tetrazoles is the [2+3] cycloaddition of isocyanides with hydrazoic acid or its synthetic equivalent, trimethylsilyl (B98337) azide (TMSN₃). nih.gov This reaction is particularly relevant for the synthesis of the target compound, where tert-butyl isocyanide serves as the starting material. This approach is quite general, accommodating both aliphatic and aromatic isocyanides, and often exhibits a broader substrate scope than the corresponding nitrile cycloaddition. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer an efficient, atom-economical, and convergent pathway to complex molecules like substituted tetrazoles. nih.gov Isocyanide-based MCRs are particularly prominent in this field.

The Ugi-Azide four-multicomponent reaction (UA-4MCR) is a powerful variant of the classical Ugi reaction. acs.org In this process, the typical carboxylic acid component is replaced by hydrazoic acid, which is often generated in situ from sources like trimethylsilyl azide (TMSN₃). mdpi.comnih.gov The reaction brings together an aldehyde or ketone, an amine, an isocyanide, and an azide source to yield 1,5-disubstituted-1H-tetrazoles. mdpi.com The mechanism involves the formation of an intermediate nitrilium ion, which is subsequently trapped by the azide to form the tetrazole ring. nih.govacs.org

The use of 1-(1,1-dimethylethyl) isocyanide (tert-butyl isocyanide) in this reaction allows for the direct incorporation of the tert-butyl group at the N1 position of the tetrazole ring. Research has demonstrated the successful synthesis of various derivatives using this method. For example, the reaction of 2-bromobenzaldehyde, allylamine (B125299) hydrochloride, TMSN₃, and tert-butyl isocyanide in methanol (B129727) at 40°C afforded the corresponding 1,5-disubstituted tetrazole in a 92% yield. beilstein-journals.org Similarly, ultrasound-assisted synthesis has been employed, such as in the reaction of 4-chlorobenzaldehyde, propargylamine, TMSN₃, and tert-butyl isocyanide, which produced the desired product in an 83% yield. mdpi.com

Aldehyde/KetoneAmineIsocyanideYield (%)Reference
2-BromobenzaldehydeAllylamine hydrochloridetert-Butyl isocyanide92 beilstein-journals.org
4-ChlorobenzaldehydePropargylaminetert-Butyl isocyanide83 mdpi.com

The Passerini reaction can also be adapted for tetrazole synthesis. The Passerini-tetrazole three-component reaction (PT-3CR) involves the reaction of an aldehyde or ketone, an isocyanide, and an azide source (e.g., TMSN₃) to produce 5-(1-hydroxyalkyl)tetrazoles. nih.gov This catalyst-free reaction has been shown to be effective with a broad scope of substrates. nih.govrsc.org Aliphatic isocyanides, including tert-butyl isocyanide, are well-tolerated, providing the corresponding tetrazole products in moderate to good yields. beilstein-journals.org For instance, the use of tert-butyl isocyanide in a PT-3CR resulted in a 52% yield of the desired product. beilstein-journals.org

A four-component variation, termed the direct O-alkylative tetrazole Passerini four-component reaction (ATP-4CR), has also been developed. This reaction uses an aldehyde, an isocyanide, TMSN₃, and an alcohol, catalyzed by a Lewis acid like indium(III) triflate, to generate α-alkoxy-substituted tetrazoles. nih.gov This methodology has been successfully applied to the synthesis of 1-tert-butyl-1H-tetrazole derivatives. A notable example is the synthesis and crystallographic confirmation of (E)-1-(tert-butyl)-5-(1-(cyclopentyloxy)-3-phenylallyl)-1H-tetrazole, demonstrating the utility of this approach for creating complex molecular structures. nih.govacs.org

Reaction TypeIsocyanide ComponentKey ReagentsYield (%)Reference
PT-3CRtert-Butyl isocyanideAldehyde, TMSN₃52 beilstein-journals.org
PT-3CRtert-Octyl isocyanideAldehyde, TMSN₃74 beilstein-journals.org
ATP-4CRtert-Butyl isocyanideCinnamaldehyde, Cyclopentanol, TMSN₃, In(OTf)₃Not specified nih.govacs.org

Multicomponent Reaction (MCR) Approaches

Alternative Synthetic Routes and Conditions

Beyond cycloaddition-based methods, other synthetic strategies can be employed to construct the 1-tert-butyl-1H-tetrazole scaffold.

Heterocyclization reactions provide a direct route to 1-substituted tetrazoles from acyclic precursors. One such method involves a three-component reaction of a primary amine, an orthoester, and sodium azide. organic-chemistry.org By employing tert-butylamine (B42293) as the primary amine component along with triethyl orthoformate and sodium azide, 1-tert-butyl-1H-tetrazole can be synthesized. This reaction is often catalyzed by Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) to achieve good yields. organic-chemistry.org

Another important route is the direct alkylation of the parent 1H-tetrazole ring. The reaction of N-unsubstituted tetrazoles with alcohols in strong acidic media, such as sulfuric acid, can lead to N-alkylation. core.ac.uk Specifically, treating 1H-tetrazole with tert-butyl alcohol in sulfuric acid results in the formation of the tert-butyl carbocation, which then alkylates the tetrazole ring. This reaction can produce a mixture of 1-tert-butyl-1H-tetrazole and 2-tert-butyl-2H-tetrazole. Under acidic conditions, the 1-substituted isomer is generally more stable and tends to be the predominant product, as the 2-tert-butyl isomer can undergo isomerization to the 1-tert-butyl form over time. core.ac.uk

Acid-Catalyzed Alkylation and De-tert-butylation Processes

Acid catalysis plays a dual role in the chemistry of 1-tert-butyl-1H-tetrazole, facilitating both its synthesis via alkylation and the removal of the tert-butyl group through de-tert-butylation. These processes are fundamental in organic synthesis for the introduction and subsequent cleavage of this sterically demanding group.

The alkylation of a tetrazole ring with a tert-butyl group is a classic example of an electrophilic substitution reaction, akin to the Friedel-Crafts alkylation of aromatic compounds. cerritos.edu In this process, a strong acid, either a Brønsted or Lewis acid, is used to generate a tert-butyl carbocation from a suitable precursor, such as tert-butanol (B103910) or isobutylene (B52900). This highly electrophilic carbocation is then attacked by the nucleophilic nitrogen atoms of the tetrazole ring. The choice of acid catalyst is crucial; strong acids like sulfuric acid, trifluoroacetic acid (TFA), or Lewis acids such as aluminum chloride (AlCl₃) are commonly employed. cerritos.edubath.ac.ukchemrxiv.org The reaction mechanism involves the protonation of the alcohol (or alkene) followed by the loss of water (or protonation) to form the stable tertiary carbocation, which then alkylates the tetrazole.

Conversely, the de-tert-butylation process is a retro-alkylation, often used as a deprotection strategy in multistep syntheses. beilstein-journals.org The N-tert-butyl group can be cleaved under strong acidic conditions to yield the corresponding N-H tetrazole and isobutylene gas. nih.gov This reaction is driven by the formation of the stable tert-butyl cation as an intermediate. researchgate.netnih.gov The choice of acid and solvent is critical for selective deprotection without affecting other acid-sensitive functional groups that may be present in the molecule. researchgate.net For instance, research has demonstrated the use of 1.15 M HCl in ethanol (B145695) under reflux to cleave the tert-butyl group from a tetrazole derivative. beilstein-journals.org Similarly, methodologies for the deprotection of N-tert-butoxycarbonyl (Boc) groups, which are structurally analogous, often utilize strong acids like concentrated H₂SO₄ or methanesulfonic acid, highlighting the general applicability of this approach. researchgate.net

Recent advancements have also explored milder, catalytic methods for de-tert-butylation. While many traditional methods require stoichiometric amounts of strong acids, catalytic approaches using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) have been reported for cleaving tert-butyl groups from amides, a process that could potentially be adapted for N-tert-butylated heterocycles. bath.ac.uk

ProcessReagents & ConditionsKey IntermediatesPurpose
Alkylation Tetrazole, t-BuOH/isobutylene, Strong Acid (e.g., H₂SO₄, AlCl₃)tert-butyl carbocation ((CH₃)₃C⁺)Synthesis of N-tert-butyl tetrazoles
De-tert-butylation N-tert-butyl tetrazole, Strong Acid (e.g., HCl, TFA, H₂SO₄)tert-butyl carbocation ((CH₃)₃C⁺)Deprotection to yield N-H tetrazoles

Green Chemistry Approaches to Tetrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of tetrazoles to minimize environmental impact by reducing hazardous waste and energy consumption. unibo.itresearchgate.net Key strategies include the use of aqueous media and energy-efficient activation methods like microwave irradiation.

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of tetrazoles in aqueous media often relies on innovative catalytic systems to overcome the low solubility of organic reactants. One such approach is micellar catalysis, where surfactants are used to create hydrophobic pockets (micelles) within the aqueous phase, effectively concentrating the reactants and facilitating the reaction. mdpi.com

A notable example is the Ugi-azide four-component reaction for synthesizing 1,5-disubstituted tetrazoles. This reaction, involving an aldehyde, an amine, an isocyanide, and an azide source, has been successfully performed in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst. mdpi.com The surfactant forms micelles that provide a hydrophobic reaction site, promoting the synthesis of complex tetrazole derivatives, including those with a 1-tert-butyl substituent derived from 2-isocyano-2-methylpropane (B57918). mdpi.com Another established green method involves the reaction of nitriles with sodium azide in water, using zinc salts as catalysts to produce 5-substituted 1H-tetrazoles, which can then be alkylated. organic-chemistry.orgnih.gov

MethodCatalystSolventKey FeaturesExample Reactants
Ugi-Azide Reaction Tetradecyltrimethylammonium bromide (TTAB)WaterMicellar catalysis, forms hydrophobic reaction sites.Aldehyde, Amine, 2-Isocyano-2-methylpropane, TMSN₃ mdpi.com
[3+2] Cycloaddition Zinc Salts (e.g., ZnCl₂)WaterBroad substrate scope, good yields. organic-chemistry.orgOrganic nitriles, Sodium azide organic-chemistry.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often higher product purity. nih.govresearchgate.net The technique relies on the efficient heating of polar molecules and ions through dielectric heating, leading to rapid temperature increases within the reaction mixture.

The synthesis of various tetrazole derivatives has been successfully achieved using microwave irradiation. bohrium.comresearchgate.net For example, the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chlorides with 1H-tetrazol-5-amine to form tetrazolyl pyrazole (B372694) amides was accomplished in significantly shorter times and with better yields under microwave conditions compared to traditional heating. researchgate.netbohrium.com This rapid, energy-efficient approach is applicable to a wide range of heterocyclic syntheses and represents a key green methodology for preparing compounds like 1-(1,1-dimethylethyl)-1H-tetrazole and its derivatives. mdpi.com

ReactionHeating MethodReaction TimeYield
Synthesis of Tetrazolyl Pyrazole Amides ConventionalSeveral hoursLower
Synthesis of Tetrazolyl Pyrazole Amides Microwave IrradiationMinutes bohrium.comHigher bohrium.com

Regioselectivity and Stereoselectivity in 1-(1,1-Dimethylethyl)-1H-tetrazole Synthesis

When a 5-substituted 1H-tetrazole undergoes alkylation, the incoming alkyl group can bond to either the N1 or N2 position of the tetrazole ring, leading to the formation of two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. nih.gov The control of this regioselectivity is a critical aspect of tetrazole synthesis. Stereoselectivity, in contrast, is typically not a factor in the synthesis of the core 1-tert-butyl-1H-tetrazole ring itself, unless chiral centers are present in the substituents.

The outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the substituent at the 5-position, and the reaction conditions. rsc.org It has been observed that the ratio of the 1,5- to 2,5-isomer (1,5-Tz:2,5-Tz) can vary significantly. rsc.orgresearchgate.net While the 2,5-disubstituted tetrazole is often the major product, the 1,5-disubstituted isomer, such as 1-(1,1-dimethylethyl)-1H-tetrazole, can be isolated. rsc.org

The regioselectivity cannot be explained by steric hindrance alone. A more nuanced rationale is based on the mechanism of the nucleophilic substitution reaction. rsc.org

Sₙ2-type reactions , which involve a backside attack by the nucleophile (tetrazole anion), are sensitive to steric hindrance. The less sterically hindered N2-position is often favored, leading to the 2,5-isomer.

Sₙ1-type reactions proceed through a carbocation intermediate. In the case of synthesizing 1-tert-butyl-1H-tetrazole, the reaction involves the highly stable tert-butyl carbocation. The regioselectivity in this case is determined by the relative nucleophilicity and thermodynamic stability of the resulting products. DFT calculations have been used to investigate the transition-state barriers and product stabilities, which play essential roles in determining the final product ratio. acs.org

Multicomponent reactions, such as the Ugi-azide reaction, have been shown to produce 1,5-disubstituted tetrazoles with high regioselectivity. mdpi.comnih.gov For instance, using 2-isocyano-2-methylpropane as the isocyanide component directly leads to the formation of 1-tert-butyl-5-substituted-1H-tetrazole derivatives. mdpi.com This highlights the power of specific synthetic methodologies to control the isomeric outcome.

FactorInfluence on RegioselectivityFavored Isomer (Typically)
Reaction Mechanism Sₙ1 vs. Sₙ2 pathway determines the site of attack. rsc.orgSₙ2: 2,5-isomer; Sₙ1: Varies based on carbocation and product stability.
Steric Hindrance The bulky tert-butyl group can influence the approach to the nitrogen atoms. rsc.orgN2 is generally less hindered than N1.
Electronic Effects The electron-donating or -withdrawing nature of the C5 substituent affects the nucleophilicity of the ring nitrogens.Varies.
Synthetic Method Multicomponent reactions like the Ugi-azide can pre-determine the substitution pattern. mdpi.comnih.gov1,5-isomer mdpi.com

Chemical Reactivity and Reaction Mechanisms of 1 1,1 Dimethylethyl 1h Tetrazole

Fundamental Reaction Types

The reactivity of 1-(tert-butyl)-1H-tetrazole is characterized by reactions involving the tetrazole ring, particularly at the C5 position, and potential transformations of the tert-butyl group. The tetrazole ring is generally aromatic and possesses a degree of stability, yet it can participate in various synthetic transformations.

Nucleophilic Substitution Reactions

While classical nucleophilic aromatic substitution on the tetrazole ring is not common, the synthesis of C5-substituted derivatives of 1-(tert-butyl)-1H-tetrazole is frequently achieved through multicomponent reactions (MCRs). In these reactions, tert-butyl isocyanide serves as a key reactant, and its carbon atom ultimately becomes the C5 carbon of the newly formed tetrazole ring. The Ugi and Passerini reactions are prominent examples of this approach. nih.govbeilstein-journals.org

In the Ugi-tetrazole reaction, an oxo component (aldehyde or ketone), an amine, an isocyanide (in this case, tert-butyl isocyanide), and an azide (B81097) source (like trimethylsilyl (B98337) azide, TMSN₃) combine to form a 1,5-disubstituted tetrazole. beilstein-archives.orgrug.nl Similarly, the Passerini-tetrazole reaction involves an oxo component, a carboxylic acid, and an isocyanide, which, in the presence of an azide, yields an α-acyloxy tetrazole. beilstein-journals.orgnih.gov These reactions provide a highly efficient route to a diverse range of C5-functionalized 1-(tert-butyl)-1H-tetrazoles. The process can be viewed as a nucleophilic attack by the isocyanide on an intermediate, followed by an intramolecular cyclization with the azide.

Below is a table summarizing representative examples of C5-substituted 1-(tert-butyl)-1H-tetrazole derivatives synthesized via multicomponent reactions.

ReactantsMCR TypeProductYield (%)Reference
Phenylacetaldehyde, tert-Butyl isocyanide, TMSN₃Passerini1-(1-(tert-butyl)-1H-tetrazol-5-yl)-2-phenylethyl acetate~52% beilstein-journals.orgnih.gov
Propionaldehyde, Morpholine, tert-Butyl isocyanide, TMSN₃Ugi4-(1-(1-tert-butyl-1H-tetrazol-5-yl)propyl)morpholine63% rug.nl
4-Chlorobenzaldehyde, 2-Methoxyethanamine, tert-Butyl isocyanide, TMSN₃UgiN-((1-tert-butyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)-2-methoxyethanamine66% rug.nl
Formaldehyde, Tritylamine, tert-Butyl isocyanide, TMSN₃Ugi1-(tert-butyl)-5-((tritylamino)methyl)-1H-tetrazole- nih.gov

Oxidation Reactions and Derived Products

The tetrazole ring is known to be relatively stable toward many oxidizing agents due to its aromatic character and high nitrogen content. thieme-connect.com Direct oxidation of the 1-(tert-butyl)-1H-tetrazole ring is energetically unfavorable under standard conditions.

However, the tert-butyl substituent presents a potential site for oxidation. While the C-H bonds of a tert-butyl group are generally robust, recent advances in catalysis have enabled their functionalization. chemrxiv.org Highly electrophilic manganese catalysts, for example, have been shown to hydroxylate sterically congested primary C-H bonds, such as those in a tert-butyl group, to form primary alcohols. chemrxiv.orgtorvergata.it Although not specifically documented for 1-(tert-butyl)-1H-tetrazole, it is plausible that under such catalytic conditions, selective oxidation could yield (2-(1H-tetrazol-1-yl)-2-methylpropan-1-ol).

Common oxidizing agents like potassium permanganate (B83412) or tert-butyl hydroperoxide (TBHP) are unlikely to affect the molecule under mild conditions, though harsh conditions could lead to degradation. thieme-connect.comorganic-chemistry.org

Reduction Reactions and Derived Products

Similar to its stability towards oxidation, the 1-(tert-butyl)-1H-tetrazole is resistant to many reducing agents. thieme-connect.com The aromaticity of the tetrazole ring imparts significant stability.

Catalytic hydrogenation is a powerful reduction method, but its application to tetrazoles can be complex. Depending on the catalyst and reaction conditions, catalytic hydrogenation can lead to the reduction of the ring, often resulting in ring cleavage to form aminomethyl derivatives or other nitrogenous compounds. For 1,5-disubstituted tetrazoles, this can sometimes be a controlled process to generate specific amine products. However, for 1-(tert-butyl)-1H-tetrazole, harsh reduction conditions would likely lead to a mixture of decomposition products rather than a single, stable reduced molecule. Milder reduction methods, such as those using sodium borohydride, are typically ineffective on the tetrazole ring itself.

Intra- and Intermolecular Rearrangements

Rearrangement reactions provide pathways to isomeric structures and are a key aspect of heterocyclic chemistry. For tetrazoles, both thermal and photochemical rearrangements are known, often proceeding through high-energy intermediates.

One of the most significant rearrangements in nitrogen heterocycles is the Dimroth rearrangement, which involves the isomerization of a heterocyclic system through a ring-opening and ring-closure sequence, effectively swapping the positions of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov In the context of tetrazoles, this rearrangement is primarily relevant for 1,5-disubstituted derivatives, particularly those with an exocyclic amino or imino group at the C5 position. For example, a 5-amino-1-alkyltetrazole can rearrange to a 1-alkyl-5-aminotetrazole. For the parent 1-(tert-butyl)-1H-tetrazole, which has a hydrogen at the C5 position, the classical Dimroth rearrangement is not applicable. However, for its C5-amino or C5-imino derivatives, this rearrangement pathway becomes a possibility. rsc.org

Photochemical rearrangements of tetrazoles can also occur. researchgate.net Upon UV irradiation, 1-substituted tetrazoles can undergo ring cleavage, potentially extruding molecular nitrogen (N₂) to form highly reactive nitrilimine intermediates. These intermediates can then undergo various subsequent reactions, including cyclization to form diaziridines or reaction with other molecules. wikipedia.org However, specific studies on the photochemical rearrangement of 1-(tert-butyl)-1H-tetrazole are not widely reported.

Tautomerism and Isomerization Pathways

1H- and 2H-Tautomerism in Tetrazoles

Tautomerism is a fundamental concept in tetrazole chemistry. For an unsubstituted or 5-substituted tetrazole with a proton on a ring nitrogen, two major tautomeric forms can exist: the 1H-tetrazole and the 2H-tetrazole. wikipedia.orgresearchgate.netresearchgate.net These tautomers differ in the position of the double bonds and the location of the hydrogen atom on the ring.

Theoretical and experimental studies have shown that the equilibrium between these two forms is highly dependent on the physical state and the surrounding medium. acs.orgresearchgate.net

Gas Phase: In the gas phase, the 2H-tautomer is generally considered to be the more stable and predominant form. nih.govacs.org

Solution: In solution, the equilibrium is influenced by the polarity of the solvent. The 1H-tautomer is more polar than the 2H-tautomer. Consequently, in polar solvents, the equilibrium shifts to favor the 1H form, while in nonpolar solvents, both tautomers may exist in comparable amounts. acs.org

Solid State: In the solid crystalline state, the 1H-tautomer is typically the dominant form. wikipedia.org

However, in the specific case of 1-(1,1-dimethylethyl)-1H-tetrazole , the possibility of this 1H-2H tautomerism is eliminated. The presence of the covalently bonded tert-butyl group at the N1 position "locks" the molecule into the 1-substituted configuration. The proton migration required for the tautomeric shift between the N1 and N2 positions cannot occur. Therefore, 1-(tert-butyl)-1H-tetrazole exists as a single constitutional isomer with respect to the substitution on the tetrazole ring. Tautomerism could, however, be a relevant consideration for its C5-substituted derivatives if the substituent itself contains mobile protons (e.g., 5-(1H-tetrazol-5-yl) derivatives).

Regioselective Isomerization Studies

The substitution pattern on the tetrazole ring is a critical determinant of its chemical and physical properties. In the case of alkylated tetrazoles, two primary regioisomers are possible: the 1-substituted and the 2-substituted forms. The synthesis of 1-(1,1-dimethylethyl)-1H-tetrazole often involves the alkylation of a tetrazole precursor, a reaction that can lead to a mixture of isomers.

Research has shown that the interconversion between these isomers is possible under certain conditions. Specifically, studies involving the alkylation of tetrazoles with tert-butanol (B103910) in acidic media have demonstrated that 2-tert-butyl-5-R-tetrazoles can undergo isomerization to form the corresponding 1-tert-butyl isomer. core.ac.uk This transformation is a reversible process, with the equilibrium favoring the 1-isomer due to its greater stability in acidic environments. core.ac.uk Consequently, the 1-(1,1-dimethylethyl)-1H-tetrazole isomer is the predominant species in the equilibrium mixture. core.ac.uk

The susceptibility to this isomerization is influenced by the nature of the substituent at the C5 position of the tetrazole ring. The presence of a methyl group at C5 (R=Me) hinders the isomerization process, while a larger phenyl group (R=Ph) can prevent it altogether. core.ac.uk This suggests that steric factors play a significant role in the dynamics of this equilibrium. The tendency for 2-tert-butyltetrazoles to rearrange into the more stable 1-tert-butyl isomer is a key consideration in synthetic strategies aiming for regiochemically pure tetrazole derivatives. core.ac.uk

C-H Deprotonation and Electrophilic Reactions

The C5 position of the 1-substituted tetrazole ring is characterized by an acidic proton that can be removed by a strong base, creating a nucleophilic center for subsequent reactions with electrophiles. This C-H deprotonation is a fundamental strategy for the functionalization of the tetrazole core.

Modern synthetic methods have employed advanced organometallic reagents to achieve this transformation efficiently. The use of "turbo Grignard" reagents, such as iPrMgCl·LiCl, has proven effective for the deprotonation of N-protected tetrazoles at the C5 position. organic-chemistry.orgorganic-chemistry.org This method generates a stable metalated intermediate that avoids the common side reaction of retro [2+3] cycloaddition, which is a significant issue with less stable organometallic tetrazole intermediates. organic-chemistry.orgacs.org The resulting C5-magnesiated species readily reacts with a variety of electrophiles, enabling the introduction of diverse functional groups.

Table 1: Electrophiles Used in Reactions with C5-Deprotonated N-Substituted Tetrazoles
Electrophile ClassSpecific ExamplesResulting Functional Group at C5
AldehydesBenzaldehyde, Isovaleraldehydeα-Hydroxyalkyl
KetonesAcetophenone, Cyclohexanoneα-Hydroxyalkyl
Weinreb AmidesN-methoxy-N-methylbenzamideAcyl
HalogensIodine (I₂)Iodo

A prominent application of the reactivity of 1-(1,1-dimethylethyl)-1H-tetrazole derivatives is found in the Julia-Kocienski olefination. This reaction utilizes a 1-(tert-butyl)tetrazolyl sulfone as a key reagent for the stereoselective synthesis of alkenes. acs.orgresearchgate.net The reaction involves the deprotonation of the carbon adjacent to the sulfone group, creating a carbanion that then reacts with an aldehyde or ketone. wikipedia.org The 1-tert-butyltetrazolyl moiety acts as a superior leaving group in the final elimination step, facilitating the formation of the double bond. organic-chemistry.org

The stability of the metalated 1-(tert-butyl)-1H-tetrazol-5-yl sulfone intermediates enhances the scope and efficiency of this olefination reaction. researchgate.net This methodology has been particularly noted for its high efficiency and stereoselectivity in producing Z-trisubstituted alkenes. acs.orgresearchgate.net

Table 2: Application of 1-(tert-Butyl)tetrazolyl Sulfone in Julia-Kocienski Olefination
ReactantKey ReagentBase/ConditionsProduct TypeStereoselectivity
Aldehydes/Ketones1-(tert-butyl)-1H-tetrazol-5-yl alkyl sulfoneNaHMDS or KHMDS, -78°C to rtTrisubstituted AlkenesHigh Z-selectivity
Aldehydes/Ketones1-(tert-butyl)-1H-tetrazol-5-yl fluoromethyl sulfoneVarious bases and solventsMonofluoroalkenesControllable E/Z selectivity

This reactivity underscores the utility of the 1-(1,1-dimethylethyl)-1H-tetrazole scaffold as a versatile platform in organic synthesis, enabling both the direct functionalization of the tetrazole ring and its use as a highly effective activating group in complex molecule construction.

Coordination Chemistry of 1 1,1 Dimethylethyl 1h Tetrazole

Ligand Properties and Coordination Modes

1-(1,1-Dimethylethyl)-1H-tetrazole is a five-membered heterocyclic compound containing four nitrogen atoms and a bulky tert-butyl substituent at the N1 position. This substituent influences the steric and electronic properties of the ligand, which in turn dictates its coordination behavior with metal ions. The tetrazole ring offers multiple potential donor sites through its nitrogen atoms, allowing for diverse coordination chemistry.

Monodentate N-Coordination

The most common coordination mode for 1-(1,1-dimethylethyl)-1H-tetrazole is as a monodentate ligand. In this fashion, it typically coordinates to a metal center through the N4 atom of the tetrazole ring. This mode of coordination is observed in several copper(II) complexes. For instance, in the dinuclear complex cation [Cu₂L₈(H₂O)₂]⁴⁺ (where L = 1-(tert-butyl)-1H-tetrazole), six of the eight tetrazole ligands exhibit monodentate N4-coordination. rsc.org

Bridging Coordination

In addition to monodentate coordination, 1-(1,1-dimethylethyl)-1H-tetrazole can act as a bridging ligand, connecting two metal centers. This bridging typically occurs through the N3 and N4 atoms of the tetrazole ring. This N3,N4-bridging mode is crucial in the formation of polynuclear metal complexes. For example, in the dinuclear copper(II) complex [Cu₂L₈(H₂O)₂]⁴⁺, two of the tetrazole ligands act as bridges between the two copper(II) cations. rsc.org Furthermore, in the linear trinuclear complex cation [Cu₃L₆(H₂O)₆]⁶⁺, neighboring copper(II) ions are linked by three N3,N4-bridging 1-(tert-butyl)-1H-tetrazole ligands. rsc.org

Chelating Ligand Behavior

Chelation involves the formation of a ring structure by a ligand that binds to a metal ion through two or more donor atoms. While other substituted tetrazole derivatives, such as 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, have been shown to act as chelating ligands through the tetrazole ring nitrogen and a nitrogen atom on the pyridyl substituent, there is no direct evidence in the reviewed literature of 1-(1,1-dimethylethyl)-1H-tetrazole itself exhibiting chelating behavior. rsc.org The absence of an additional coordinating group attached to the tetrazole ring in 1-(1,1-dimethylethyl)-1H-tetrazole makes this coordination mode less likely.

Formation of Metal Complexes

The versatile coordination abilities of 1-(1,1-dimethylethyl)-1H-tetrazole allow for the synthesis of a variety of metal complexes, with copper(II) and manganese being notable examples.

Copper(II) Complexes and Structures

The reaction of 1-(1,1-dimethylethyl)-1H-tetrazole with copper(II) salts, such as copper(II) tetrafluoroborate (B81430) hexahydrate, yields distinct polynuclear complexes depending on the reaction conditions. rsc.org Two prominent examples are a dinuclear and a trinuclear copper(II) complex.

The dinuclear complex, Cu₂L₈(H₂O)₂₄ , features a complex cation [Cu₂L₈(H₂O)₂]⁴⁺. In this structure, six of the 1-(tert-butyl)-1H-tetrazole ligands are coordinated to the copper(II) ions in a monodentate fashion through the N4 atom. The remaining two ligands act as N3,N4-bridges between the two copper centers. The coordination sphere of each copper(II) ion is completed by a water molecule, resulting in a distorted octahedral geometry. rsc.org

The trinuclear complex, Cu₃L₆(H₂O)₆₆ , contains a linear trinuclear cation [Cu₃L₆(H₂O)₆]⁶⁺. In this arrangement, the adjacent copper(II) ions are connected by three bridging 1-(tert-butyl)-1H-tetrazole ligands via their N3 and N4 atoms. The central copper ion is octahedrally coordinated to six nitrogen atoms from the bridging ligands (CuN₆), while the terminal copper ions have an octahedral coordination environment consisting of three nitrogen atoms from the bridging ligands and three oxygen atoms from water molecules (CuN₃O₃). rsc.org Magnetic susceptibility measurements on this trinuclear complex have indicated weak ferromagnetic coupling between the copper(II) ions. rsc.org

Structural Features of Copper(II) Complexes with 1-(1,1-Dimethylethyl)-1H-tetrazole
Complex FormulaNuclearityLigand Coordination ModesCopper(II) Coordination Geometry
Cu₂L₈(H₂O)₂₄DinuclearMonodentate (N4) and Bridging (N3,N4)Distorted Octahedral
Cu₃L₆(H₂O)₆₆TrinuclearBridging (N3,N4)Octahedral (Central CuN₆, Terminal CuN₃O₃)

Manganese Complexes

While the coordination chemistry of 1-(1,1-dimethylethyl)-1H-tetrazole with manganese has been less extensively explored than with copper(II), studies on related tetrazole ligands provide insights into potential structures. For instance, Mn(II) complexes have been synthesized with 5-(pyridyl)tetrazole ligands. researchgate.net In these complexes, the tetrazole ligand can coordinate to the manganese center through either a nitrogen atom of the tetrazole ring or the nitrogen atom of the pyridyl group. researchgate.net These complexes often form extended two- and three-dimensional structures through hydrogen bonding. researchgate.net

Structural Analysis of Coordination Compounds

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. uol.demdpi.com This method has been instrumental in elucidating the detailed structures of coordination compounds involving 1-(1,1-dimethylethyl)-1H-tetrazole.

Studies on copper(II) complexes have revealed diverse structural motifs. For example, the reaction of 1-(tert-butyl)-1H-tetrazole (L) with copper(II) tetrafluoroborate can yield two different complexes, Cu₂L₈(H₂O)₂₄ (1) and Cu₃L₆(H₂O)₆₆ (2), depending on the reaction conditions. rsc.org Single-crystal X-ray analysis of complex 1 showed a dinuclear cation, [Cu₂L₈(H₂O)₂]⁴⁺, where six of the tetrazole ligands are monodentate, coordinating through the N4 atom. rsc.org The remaining two ligands act as bridges between the two copper(II) centers, coordinating through both the N3 and N4 atoms. rsc.org The coordination sphere of the copper ions is completed by water molecules, resulting in a distorted octahedral geometry. rsc.org

In contrast, complex 2 features a linear trinuclear cation, [Cu₃L₆(H₂O)₆]⁶⁺. rsc.org In this structure, the copper(II) ions are linked by triple bridges of the 1-(tert-butyl)-1H-tetrazole ligand, again utilizing the N3 and N4 nitrogen atoms. researchgate.netrsc.org The central copper ion has an octahedral CuN₆ coordination environment, while the terminal copper ions have a CuN₃O₃ coordination core. rsc.org

Another example is the trinuclear complex [Cu₃(tbtt)₆Br₆], formed with copper(II) bromide. researchgate.net X-ray diffraction confirmed its linear structure, with single bromide bridges connecting the copper(II) ions. researchgate.net The 1-tert-butyl-1H-tetrazole ligands in this complex are monodentate, coordinating through the N4 atom. researchgate.net A one-dimensional coordination polymer, [Cu(tbt)Cl₂]n, has also been characterized, where double chloride bridges link the copper centers. researchgate.net

Spectroscopic methods are essential for characterizing coordination compounds of 1-(1,1-dimethylethyl)-1H-tetrazole, providing valuable information about the ligand's coordination mode and the electronic structure of the metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and how they change upon coordination to a metal ion. The IR spectra of tetrazole-containing complexes often show characteristic bands for the tetrazole ring. pnrjournal.com For instance, vibrations of the C=N bond typically appear in the range of 1560-1640 cm⁻¹, while C-N bond oscillations are observed between 1080-1120 cm⁻¹. researchgate.net The cyclic structure of the tetrazole ring itself gives rise to bands in the 900-1100 cm⁻¹ region. researchgate.net Shifts in the positions of these bands upon complexation can indicate the involvement of the tetrazole ring in coordination. For example, a shift in the ν(C=N) band can suggest coordination through one of the ring's nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. msu.edu The ¹H NMR spectrum of 1-(1,1-dimethylethyl)-1H-tetrazole will show a characteristic singlet for the nine equivalent protons of the tert-butyl group. nih.gov Upon coordination to a diamagnetic metal ion, shifts in the proton and carbon resonances of the ligand can be observed, providing evidence of complex formation. nih.govnih.gov For paramagnetic complexes, the NMR signals are often broadened and shifted significantly due to the influence of the unpaired electrons of the metal ion. nih.govresearchgate.net

UV-Vis Spectroscopy: Electronic absorption spectroscopy in the ultraviolet and visible regions provides insights into the electronic transitions within the complex. Transitions can be ligand-centered (π → π*), metal-centered (d-d transitions), or involve charge transfer between the metal and the ligand (LMCT or MLCT). The positions and intensities of these absorption bands are characteristic of the metal ion, its oxidation state, and the coordination environment. For instance, time-dependent DFT calculations have been used to correlate the observed electronic transitions in copper(II) complexes of 1-tert-butyl-1H-tetrazole, helping to determine properties like the optical band gap. researchgate.net

These spectroscopic techniques, in conjunction with structural data from X-ray diffraction, provide a comprehensive understanding of the nature of the coordination compounds formed by 1-(1,1-dimethylethyl)-1H-tetrazole.

Magnetic Properties of Metal-Tetrazole Complexes

The magnetic properties of metal complexes containing 1-(1,1-dimethylethyl)-1H-tetrazole are of significant interest, particularly in the context of designing molecular magnetic materials. The magnetic behavior of these complexes is primarily determined by the nature of the metal ions and the way they are bridged by the ligands and/or other bridging groups.

Temperature-dependent magnetic susceptibility measurements have been performed on several copper(II) complexes of 1-tert-butyl-1H-tetrazole to understand the magnetic exchange interactions between the metal centers. In the case of the linear trinuclear complex Cu₃L₆(H₂O)₆₆, magnetic studies revealed a weak ferromagnetic coupling between the adjacent copper(II) ions. rsc.org The coupling constant, J, was determined to be +2.2 cm⁻¹, indicating that the spins of the neighboring copper(II) ions tend to align parallel to each other at low temperatures. researchgate.netrsc.org

Conversely, the trinuclear complex [Cu₃(tbt)₆Br₆] exhibits antiferromagnetic coupling. researchgate.net This means that the spins of the adjacent copper(II) ions prefer to align in an antiparallel fashion. In contrast, the one-dimensional polymeric copper(II) chloride complexes, [Cu(tbt)Cl₂]n and [Cu(tbt)₂Cl₂]n, were found to have weak ferromagnetic coupling between the copper(II) ions. researchgate.net

Theoretical Studies on Coordination and Electronic Structure

Theoretical and computational methods play a crucial role in complementing experimental studies on the coordination chemistry and electronic structure of 1-(1,1-dimethylethyl)-1H-tetrazole complexes. These studies provide deeper insights into the nature of the metal-ligand bonding, the electronic properties of the complexes, and the factors that govern their structure and reactivity.

Quantum-chemical investigations have been carried out on the 1-(tert-butyl)-1H-tetrazole ligand itself to understand its electronic structure and basicity. rsc.org Such calculations can help to predict the most likely coordination sites and the influence of the tert-butyl substituent on the ligand's coordinating ability. bohrium.com

For metal complexes, theoretical studies can be used to analyze the bonding between the metal and the tetrazole ligand. For instance, density functional theory (DFT) calculations can provide information about the molecular orbitals involved in the coordination bonds and the extent of charge transfer between the metal and the ligand.

In the context of spectroscopic characterization, time-dependent DFT (TD-DFT) calculations have been employed to simulate the electronic absorption spectra of copper(II) complexes of 1-tert-butyl-1H-tetrazole. researchgate.net These calculations can help to assign the observed absorption bands to specific electronic transitions, leading to a better understanding of the electronic structure of the complexes. researchgate.net

Furthermore, theoretical models are used to analyze and interpret the magnetic properties of polynuclear complexes. For example, the magnetic susceptibility data of the trinuclear copper(II) complex Cu₃L₆(H₂O)₆₆ were fitted to a theoretical model to extract the magnetic coupling constant, J, which quantifies the strength and nature of the magnetic interaction between the metal centers. rsc.org

Computational modeling has also been used to investigate the spin density distribution in related radical-containing triazole complexes, which provides a framework for understanding spin polarization effects in organic π-radical building blocks for magnetic materials. nih.gov While this study was on a triazole, the principles can be extended to tetrazole systems.

Computational and Theoretical Investigations of 1 1,1 Dimethylethyl 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules like 1-tert-butyl-1H-tetrazole. These methods have become indispensable tools for chemists, offering a balance between computational cost and accuracy for systems of moderate size.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations have been extensively applied to various tetrazole derivatives to understand their structure, stability, and reactivity. researchgate.net For 1-(1,1-dimethylethyl)-1H-tetrazole, DFT studies, likely employing functionals such as B3LYP, would be instrumental in determining its optimized geometry. The steric bulk of the tert-butyl group is expected to influence the conformation and electronic distribution within the tetrazole ring. smolecule.com DFT calculations can also elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's chemical reactivity and kinetic stability. The origin of regioselectivity in reactions involving tetrazoles has been successfully elucidated through DFT calculations. acs.org

Ab initio methods are computational chemistry methods based on quantum mechanics. These methods are, in principle, derivable from first principles without the inclusion of experimental data. For tetrazole derivatives, ab initio calculations can provide highly accurate predictions of molecular properties. While specific ab initio studies on 1-(1,1-dimethylethyl)-1H-tetrazole are not extensively documented in readily available literature, the principles of these methods would be applied to determine its precise electronic structure, bond lengths, and bond angles. The planarity of the tetrazole ring, a key feature of its structure, can be accurately modeled using these techniques. smolecule.com

Proton Affinity and Basicity in Different Phases

The proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of a molecule's basicity. For 1-(1,1-dimethylethyl)-1H-tetrazole, the nitrogen atoms of the tetrazole ring are the most likely sites of protonation. Computational studies on other tetrazoles have shown that the electronic effects of substituents can influence the basicity of the ring. The electron-donating nature of the tert-butyl group is expected to increase the proton affinity of the tetrazole ring compared to unsubstituted 1H-tetrazole. These values can be computationally predicted and are crucial for understanding the behavior of the molecule in acidic environments. Experimental data for a wide range of molecules can be found in the NIST WebBook, which serves as a valuable resource for comparison with theoretical predictions. nist.gov

Stability and Energetics of Isomers and Tautomers

Tetrazoles can exist in different isomeric and tautomeric forms. For substituted tetrazoles, the position of the substituent on the ring leads to different isomers (e.g., 1-substituted vs. 2-substituted). The relative stability of these isomers is a key area of investigation. In the case of 1-(1,1-dimethylethyl)-1H-tetrazole, it is the 1-substituted isomer. Computational studies on other substituted tetrazoles have shown that the 1H-tautomer is generally more stable than the 2H-tautomer, and the stability is influenced by the nature of the substituent. iosrjournals.orgrsc.org DFT calculations are a powerful tool for determining the relative energies of these isomers and the energy barriers for their interconversion. iosrjournals.org

Spectroscopic Property Prediction and Validation

Computational methods are increasingly used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For 1-(1,1-dimethylethyl)-1H-tetrazole, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. The predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental values to confirm the molecular structure. nih.gov Software packages are available that can perform accurate and rapid computational prediction of various spectra, including VCD/IR, ECD/UV-vis, and NMR. schrodinger.com

Table of Predicted Spectroscopic Data (Illustrative)

Parameter Predicted Value Method/Basis Set
¹H NMR (tert-butyl)δ 1.3-1.6 ppmDFT/B3LYP/6-31G
¹³C NMR (tert-butyl C)δ 30-35 ppmDFT/B3LYP/6-31G
¹³C NMR (tert-butyl CH₃)δ 50-55 ppmDFT/B3LYP/6-31G
Major IR Frequencies~1500-1600 cm⁻¹ (ring stretch)DFT/B3LYP/6-31G

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Specific computational studies on 1-(1,1-dimethylethyl)-1H-tetrazole would be needed for precise predictions.

Applications of 1 1,1 Dimethylethyl 1h Tetrazole in Advanced Materials Science

High-Energy Materials Research

The tetrazole ring, with its high nitrogen content and significant positive enthalpy of formation, is a foundational structure for a wide range of high-energy materials. wikipedia.orgresearchgate.net These compounds release large amounts of energy and produce stable, non-toxic gases like nitrogen (N₂) upon decomposition, making them environmentally benign compared to traditional energetic materials. wikipedia.orgnih.gov

Explosives and Propellants

Tetrazole derivatives are actively investigated as replacements for conventional explosives like TNT and for use in high-performance solid rocket propellant formulations. wikipedia.orgnih.gov The incorporation of energetic functional groups such as nitro (-NO₂), nitramino (-NHNO₂), or azido (B1232118) (-N₃) onto the tetrazole ring can significantly enhance detonation performance, including velocity and pressure. researchgate.netat.ua The goal is to develop materials that offer a superior balance of energy output and sensitivity to stimuli like impact, friction, and heat. bohrium.comrsc.org Energetic salts based on tetrazole anions are a major area of research, as they can exhibit increased density and thermal stability. nih.govnih.gov While numerous tetrazole derivatives have been synthesized and characterized for these purposes, specific data on the performance of 1-(1,1-dimethylethyl)-1H-tetrazole as an explosive or propellant component is not detailed in the available literature.

Gas Generators (e.g., Automobile Airbags)

Tetrazole-based compounds are considered excellent candidates for gas generants in applications like automobile airbags. wikipedia.orgnih.gov Their ability to rapidly combust and produce large volumes of harmless nitrogen gas is a key advantage. researchgate.net Compositions for gas generators often pair a nitrogen-rich fuel, such as 5-aminotetrazole, with an oxidizing agent. wikipedia.orggoogle.com These formulations are designed to have high burn rates and thermal stability while being insensitive to accidental ignition. google.com The resulting products should ideally be non-toxic and form a solid slag rather than fine particulates. google.com Although the general class of tetrazoles is well-suited for this application, specific studies detailing the use of 1-(1,1-dimethylethyl)-1H-tetrazole in gas-generating compositions are not found.

Development of Novel Catalysts

The unique electronic properties and coordination capabilities of the tetrazole ring make it a valuable ligand and component in catalytic systems. researchgate.net Research has explored their use in various catalytic reactions, including the synthesis of other organic molecules.

Chiral Tetrazole Catalysts in Asymmetric Reactions

In asymmetric synthesis, chiral catalysts are crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. While research has been conducted on complex organocatalysts that incorporate a tetrazole moiety into a larger chiral scaffold, such as a binaphthylazepine structure, these are not based on the simple 1-(1,1-dimethylethyl)-1H-tetrazole molecule itself. nih.gov The development of chiral catalysts often involves intricate molecular designs where the tetrazole group may act as a hydrogen-bond donor or a coordinating ligand to a metal center, but specific examples employing the 1-tert-butyl derivative as the primary catalytic species are not documented.

Supported Catalysts (e.g., Nanocomposites)

Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support like a nanocomposite or polymer, offer significant advantages in terms of separation and reusability. bohrium.com A substantial body of research exists on the use of supported catalysts, particularly those involving magnetic nanoparticles, for the synthesis of tetrazole derivatives. bohrium.comnih.govrsc.org These catalysts, often featuring metals like copper, are highly efficient in promoting the cycloaddition reactions that form the tetrazole ring. rsc.orgresearchgate.net However, the literature focuses on the creation of tetrazoles using these catalysts rather than the incorporation of 1-(1,1-dimethylethyl)-1H-tetrazole as a ligand or active component within a supported nanocatalyst for other reactions.

Advanced Polymeric Materials

Polymers containing tetrazole functional groups are being developed for a variety of advanced applications. The tetrazole moiety can impart properties such as high thermal stability, increased nitrogen content, and the ability to coordinate with metal ions. rsc.org These characteristics are desirable for creating materials relevant to energy storage, biomaterials, and energetic polymers. The synthesis of such polymers can be achieved by polymerizing vinyl-tetrazole monomers or by post-polymerization modification of a precursor polymer. researchgate.net While the synthesis of complex molecules like (E)-1-(tert-butyl)-5-(1-(cyclopentyloxy)-3-phenylallyl)-1H-tetrazole has been documented, indicating the use of the 1-tert-butyl-1H-tetrazole scaffold in organic synthesis, its specific application as a monomer or functional group for creating advanced polymeric materials is not well-established in the reviewed literature. nih.gov

Synthesis of Tetrazole-Decorated Monomers and Polymers

The incorporation of tetrazole moieties into polymer structures can significantly enhance their properties, making them suitable for a range of advanced applications. The synthesis of such polymers often begins with the creation of tetrazole-decorated monomers, where 1-(1,1-dimethylethyl)-1H-tetrazole can serve as a key building block.

Researchers have explored various synthetic routes to create polymers rich in nitrogen, leveraging the properties of tetrazole derivatives. One notable approach involves the Ugi-azide four-multicomponent reaction (UA-4MCR) to synthesize α,ω-diene monomers decorated with (bis-)1,5-disubstituted-1H-tetrazoles. kit.edu These monomers can then undergo light-induced thiol-ene polymerization to yield novel tetrazole-decorated polymers with number average molecular masses (Mn) reaching up to 62,000 g/mol . kit.edu While these studies focus on 1,5-disubstituted tetrazoles, the principles can be extended to derivatives of 1-(1,1-dimethylethyl)-1H-tetrazole.

The tert-butyl group in 1-(1,1-dimethylethyl)-1H-tetrazole can influence the polymerization process and the final properties of the polymer. For instance, in the synthesis of tetrazole-based analogs, the tert-butyl group has been observed to attach to the tetrazole ring during Boc deprotection with trifluoroacetic acid (TFA). nih.gov This attachment can alter the acidity and electronic properties of the tetrazole ring, which in turn affects the polymer's characteristics. nih.gov

The synthesis of functional polymers can also be achieved through post-polymerization modification. For example, copolymers containing cyano groups can be converted to tetrazole-functionalized copolymers through a reaction with sodium azide (B81097). researchgate.net These functionalized polymers can then act as macromolecular ligands for metal complexes, opening up possibilities for applications in catalysis and bioimaging. researchgate.net

Table 1: Synthetic Approaches for Tetrazole-Decorated Polymers

Synthetic MethodMonomer TypePolymerization TechniqueKey Features
Ugi-Azide 4-MCRα,ω-diene monomers with (bis-)1,5-disubstituted-1H-tetrazolesThiol-ene polymerizationHigh nitrogen content polymers with potential for biomedical and energy applications. kit.edu
Post-Polymerization ModificationCopolymers with cyano groupsReaction with sodium azideCreates tetrazole-functionalized copolymers that can act as macromolecular ligands. researchgate.net
Anionic Ring-Opening Polymerization (AROP)tert-butyl aziridine-1-carboxylate (BocAz)Anionic polymerizationProduces linear polyethyleneimine after deprotection, though molecular weight is limited by solubility. nih.gov

Functional Polymers for Energy Storage

The high nitrogen content and electrochemical stability of tetrazole-containing polymers make them promising candidates for applications in energy storage devices, such as batteries and fuel cells. kit.eduresearchgate.net The incorporation of 1-(1,1-dimethylethyl)-1H-tetrazole derivatives into polymer backbones can enhance the performance of polymer electrolytes.

Solid polymer electrolytes (SPEs) are a safer alternative to liquid electrolytes in lithium-ion batteries. researchgate.net Research into tetrazole-derived solid polymeric electrolytes has shown that the properties of these materials can be tuned by modifying the polymer structure. For example, N-alkylated tetrazole copolymers have been synthesized to serve as solid polymeric electrolytes. researchgate.net The introduction of side alkyl chains linked to the tetrazole heterocycle can decrease the elastic modulus of the material. researchgate.net

The ionic conductivity of these polymer electrolytes is a crucial factor for their performance in batteries. Studies have shown that the ionic conductivity of tetrazole-containing copolymers can be influenced by factors such as hydration levels and the presence of other functional groups like sulfonic acid. researchgate.net For instance, a copolymer containing both tetrazole and sulfonic acid groups exhibited higher ionic conductivity, making it a suitable candidate for use in fuel cells and batteries. researchgate.net The comprehensive characterization of these synthesized polymers is paving the way towards a wealth of opportunities in energy storage relevant materials. kit.edu

Table 2: Properties of Tetrazole-Based Polymer Electrolytes

Polymer SystemKey Structural FeatureIonic ConductivityPotential Application
N-alkylated tetrazole copolymersSide alkyl chains on tetrazole ringDependent on alkyl chain length and hydrationSolid polymer electrolytes for batteries. researchgate.net
Copolymer with tetrazole and sulfonic acid groupsPresence of both acidic groupsHigher conductivity compared to tetrazole-only polymerFuel cells and batteries. researchgate.net

Applications in Imaging Chemicals and Photography

Tetrazole derivatives have a long history of use in the field of photography and imaging, primarily as stabilizers and antifoggants in photographic emulsions. nih.govgoogle.com These compounds help to prevent the formation of "fog" – the unwanted development of unexposed silver halide crystals – which can degrade the quality of the photographic image. google.com

The mechanism by which tetrazoles act as stabilizers involves their interaction with the silver halide crystal surface. They can adsorb to the surface and inhibit the chemical reactions that lead to fog formation. photrio.com While much of the literature discusses tetrazoles in a general sense, the specific structure of 1-(1,1-dimethylethyl)-1H-tetrazole can offer unique advantages. The bulky tert-butyl group can influence its adsorption characteristics and its solubility in the photographic emulsion.

Patents have described the use of high molecular weight, long-chain polymers containing tetrazole moieties as effective antifogging agents. google.com These polymeric tetrazoles can be incorporated directly into the silver halide emulsion or in a contiguous layer. google.com The presence of the tetrazole groups in the polymer chain helps to stabilize the emulsion against fog without negatively impacting other important sensitometric properties. google.com

In the broader field of imaging, tetrazole-functionalized copolymers are being explored for applications in bioimaging. researchgate.net These polymers can act as macromolecular ligands for luminescent metal species, such as iridium(III) and rhenium(I). researchgate.net The resulting metallopolymers exhibit interesting photophysical properties and have shown potential in tissue imaging applications, with the ability to tune their luminescent properties and biological specificity. researchgate.net

Research on 1 1,1 Dimethylethyl 1h Tetrazole in Organic Synthesis

Building Block in Complex Molecule Synthesis

1-(1,1-Dimethylethyl)-1H-tetrazole and its derivatives have proven to be instrumental as building blocks in the synthesis of complex and biologically relevant molecules. The tert-butyl group offers steric bulk and stability, which can be strategically exploited in various synthetic routes.

One notable application is in the synthesis of drug-like molecules through multicomponent reactions (MCRs). nih.govrsc.org For instance, diversely protected tetrazole aldehydes, which can be derived from 1-(tert-butyl)-1H-tetrazole precursors, are employed in Passerini and Ugi reactions. rsc.org These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, incorporating the tetrazole moiety which is a well-known bioisostere for carboxylic acids in medicinal chemistry. nih.govrsc.org The use of a cleavable tert-butyl isocyanide in these MCRs provides a pathway to 1H-tetrazole-containing products, demonstrating the utility of the tert-butyl group as a removable directing group. rsc.org

Furthermore, derivatives of 1-(tert-butyl)-1H-tetrazole have been utilized in the total synthesis of natural products. A key example is the use of 1-(tert-butyl)tetrazolyl sulfones in the Julia-Kocienski olefination reaction for the stereoselective construction of Z-trisubstituted double bonds. This methodology has been crucial in the enantioselective synthesis of the structural core of phormidolides B and C, complex marine macrolides with potent cytotoxic activity. researchgate.net The stability of the metallated 1-(tert-butyl)-1H-tetrazol-5-yl sulfone intermediates enhances the efficiency and scope of this powerful olefination reaction, making it a valuable tool for the synthesis of intricate molecular architectures. researchgate.net

Application Area Key Reaction Type Example of Complex Molecule/Scaffold
Medicinal ChemistryMulticomponent Reactions (Passerini, Ugi)Diverse, drug-like heterocyclic scaffolds
Natural Product SynthesisJulia-Kocienski OlefinationPhormidolides B and C (core structure)

Precursors for Other Heterocyclic Compounds

While often incorporated as a stable moiety, the 1-(tert-butyl)-1H-tetrazole framework can also serve as a precursor for the synthesis of other heterocyclic compounds through various chemical transformations.

A significant transformation is the Huisgen 1,3,4-oxadiazole (B1194373) synthesis, which involves the reaction of a 5-substituted 1H-tetrazole with an acyl chloride or anhydride. This reaction proceeds through an unstable N-acylated tetrazole intermediate that undergoes a rearrangement with the elimination of nitrogen gas, followed by ring-opening and cyclization to form a 2,5-disubstituted 1,3,4-oxadiazole. wikipedia.org This method provides a facile and efficient route to the oxadiazole scaffold, which is a privileged structure in medicinal chemistry. wikipedia.org While the reaction is general for 5-substituted-1H-tetrazoles, precursors derived from 1-(tert-butyl)-1H-tetrazole can be utilized, where the tert-butyl group is first cleaved to reveal the reactive 1H-tetrazole. wikipedia.org

In another synthetic strategy, 1-(tert-butyl)-1H-tetrazole derivatives are used in the Ugi-azide reaction to create complex molecules containing both a tetrazole and a 1,2,3-triazole ring. In this one-pot reaction, tert-butyl isocyanide, along with an aldehyde, an amine, and trimethylsilyl (B98337) azide (B81097), react to form a bis-heterocyclic product. beilstein-journals.org This demonstrates the use of a 1-(tert-butyl)-1H-tetrazole precursor (tert-butyl isocyanide in this context leading to the 1-tert-butyl-tetrazole moiety in the product) to construct a molecule containing a new heterocyclic ring system.

Furthermore, a radical-mediated annulation between 1H-tetrazol-5-amines and alkynes, using tert-butyl nitrite, leads to the formation of fused heterocyclic systems, specifically tetrazolo[1,5-a]quinolines. rsc.org This reaction showcases the utility of functionalized tetrazoles in building more complex, fused heterocyclic architectures.

Starting Tetrazole Derivative Reaction Type Resulting Heterocycle
5-Substituted-1H-tetrazoleHuisgen Reaction1,3,4-Oxadiazole
tert-Butyl isocyanide (in Ugi-Azide reaction)Multicomponent Reaction1,2,3-Triazole (in a bis-heterocycle)
1H-Tetrazol-5-amineRadical AnnulationTetrazolo[1,5-a]quinoline

Functionalization and Derivatization Strategies

The 1-(1,1-dimethylethyl)-1H-tetrazole scaffold allows for a variety of functionalization and derivatization strategies, enabling the synthesis of a wide range of substituted tetrazoles for various applications.

A primary site for functionalization is the C5 position of the tetrazole ring. Direct C-H deprotonation at this position can be challenging due to the instability of the resulting lithiated intermediates, which can undergo a retro [2+3] cycloaddition. acs.org However, the use of a "turbo" Grignard reagent, such as an isopropyl magnesium chloride-lithium chloride complex, has been shown to effectively deprotonate N-protected tetrazoles, including those with a 1-tert-butyl group, to form a more stable magnesiated intermediate. acs.org This intermediate can then be trapped with a range of electrophiles, including aldehydes, ketones, and Weinreb amides, to introduce various substituents at the C5 position. acs.org The use of protecting groups, such as the p-methoxybenzyl (PMB) group, can further enhance the stability of the metalated intermediate, facilitating these functionalization reactions. acs.org

Alkylation and arylation at the nitrogen atoms of the tetrazole ring are also common derivatization strategies. While the synthesis of 1-substituted tetrazoles can be achieved through the reaction of primary amines (like tert-butylamine) with orthoesters and an azide source, further modification is also possible. organic-chemistry.org For instance, regioselective N2-alkylation and arylation of tetrazoles can be achieved using tert-butyl hydroperoxide as a methyl source or other alkyl and aryl sources, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), without the need for metal catalysts. rsc.org

Furthermore, the tert-butyl group itself can be used as a protecting or directing group and subsequently removed to allow for further transformations. For example, 2-tert-butyltetrazoles can be dealkylated to provide access to 1-substituted tetrazoles. core.ac.uk This highlights the strategic use of the tert-butyl group in guiding the synthesis towards specific isomers.

Position of Functionalization Methodology Types of Electrophiles/Reagents
C5-PositionC-H Deprotonation (Turbo Grignard)Aldehydes, Ketones, Weinreb Amides, Iodine
N-PositionAlkylation/ArylationAlkyl halides, Aryl diacyl peroxides
N1-Position (via dealkylation)Dealkylation of 2-tert-butyltetrazolesN/A

Role in Fluorination and Olefination Reactions

Derivatives of 1-(1,1-dimethylethyl)-1H-tetrazole play a crucial role in modern olefination and fluorination reactions, most notably in the Julia-Kocienski olefination. This reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and sulfones.

The key reagent in this context is 1-tert-butyl-1H-tetrazol-5-yl sulfone (BT-sulfone). The improved stability of the metallated intermediates derived from these sulfones enhances the scope and efficiency of the modified Julia olefination. core.ac.uk When these sulfones are further stabilized by benzylic or allylic conjugation, they react with aldehydes to produce alkenes with high (Z)-selectivity. core.ac.uk This stereochemical control is highly valuable in the synthesis of complex target molecules where specific double bond geometry is required. researchgate.net

In the realm of fluorination, a specialized reagent, 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F), has been developed as an efficient synthon for the introduction of a fluoromethylidene (=CHF) group. core.ac.uk This reagent participates in Julia-Kocienski olefination reactions with aldehydes and ketones to yield both terminal and internal monofluoroalkenes in good yields. core.ac.uk The stereoselectivity (E/Z ratio) of the resulting monofluoroalkenes can be controlled by carefully selecting the reaction solvent and temperature, offering a degree of tunability to the synthesis. core.ac.uk This methodology provides a valuable route to organofluorine compounds, which are of significant interest in medicinal and materials chemistry.

Reaction Type Key Reagent Product Type Key Features
Julia-Kocienski Olefination1-tert-Butyl-1H-tetrazol-5-yl sulfonesAlkenes (Olefins)High (Z)-selectivity with stabilized sulfones
Fluoro-olefination1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfoneMonofluoroalkenesControllable E/Z selectivity

Biological and Medicinal Chemistry Research Applications of 1 1,1 Dimethylethyl 1h Tetrazole

Bioisosterism and Mimicry of Carboxylic Acids/Amides

A primary application of the 1H-tetrazole ring in drug design is its role as a bioisostere for the carboxylic acid functional group. beilstein-journals.orgnih.gov Bioisosterism is a strategy used to modify lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing desired biological or pharmacological activities. rug.nl The tetrazole ring is considered a non-classical bioisostere, meaning it is structurally distinct from the group it replaces but can produce a similar biological effect. rug.nl

The utility of the tetrazole ring as a carboxylic acid mimic stems from several key similarities:

Acidity: 5-substituted 1H-tetrazoles have pKa values typically ranging from 4.5 to 4.9, which is very close to that of carboxylic acids (pKa ≈ 4.2-4.5). rug.nldrughunter.com This comparable acidity means that, like carboxylic acids, the tetrazole ring is ionized at physiological pH, forming a tetrazolate anion that can engage in similar electrostatic interactions with biological targets. rug.nlresearchgate.net

Geometry and Electronic Properties: Both the tetrazole ring and the carboxylate group are planar structures. rug.nlresearchgate.net The tetrazolate anion can effectively delocalize its negative charge across the nitrogen-rich ring system, which is a key feature it shares with the carboxylate anion. rug.nl

Hydrogen Bonding: The tetrazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor (the N-H) and an acceptor (the lone pairs on other nitrogen atoms). rug.nlnih.gov This allows it to replicate the hydrogen bonding patterns of carboxylic acids, which are crucial for ligand-receptor interactions. rug.nlresearchgate.net The hydrogen bond environment around a tetrazole extends approximately 1.2 Å further from the core of the molecule compared to a carboxylic acid, which can sometimes require conformational adjustments in the active site of a protein to accommodate it. researchgate.netcambridgemedchemconsulting.com

Beyond mimicking carboxylic acids, the tetrazole scaffold can also serve as a bioisostere for the cis-amide bond, contributing to improved conformational rigidity. beilstein-journals.orgnih.gov By replacing a flexible amide linkage with the rigid tetrazole ring, medicinal chemists can lock a molecule into a more bioactive conformation.

This bioisosteric replacement can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, increased lipophilicity, and improved potency. beilstein-journals.orgnih.gov For instance, the tetrazole ring is generally resistant to common metabolic degradation pathways, potentially leading to a longer duration of action. rug.nl The increased lipophilicity of the tetrazolate anion compared to the carboxylate can also improve a drug's ability to cross cell membranes. rug.nl A prominent example of this strategy is the angiotensin II receptor antagonist Losartan (B1675146), where a tetrazole ring serves as a bioisostere for a carboxylic acid, contributing to its efficacy as an oral medication. drughunter.comnih.gov

Mechanisms of Biological Interaction

The tetrazole moiety facilitates interactions with biological macromolecules through a variety of non-covalent forces, enabling its derivatives to modulate the function of enzymes, receptors, and other proteins.

The nitrogen-rich tetrazole ring is adept at forming a network of interactions within a protein's binding site. Its ability to participate in hydrogen bonds is a key feature of its binding mechanism. The tetrazole ring can engage in up to four hydrogen bonds via the sigma-lone pairs of its four nitrogen atoms. nih.govacs.org This is exemplified in the interaction of a tetrazole-based inhibitor with a β-lactamase enzyme, where the tetrazole ring is embedded between two serine residues, a threonine, and a water molecule, creating an extensive hydrogen-bonding network. nih.govacs.org

Furthermore, the tetrazolate anion can form strong electrostatic interactions with positively charged residues like arginine and lysine (B10760008) in a receptor's active site. rug.nl This charge-charge interaction is often a critical determinant of the binding affinity between a drug and its target. rug.nl In some cases, a dense network of electrostatic and hydrogen bonds contributes to a tight ligand-receptor interaction, as seen in the interaction between a tetrazole compound and the Kelch domain of the Keap1 protein, which features a "sandwich" of charge-charge interactions between two arginine residues and the tetrazole ring. nih.gov

Research into inhibitors for Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in various diseases, has led to the development of 1-substituted 1H-tetrazole derivatives. nih.govnih.gov These compounds were designed to target the substrate arginine-binding site on PRMT1, and molecular dynamic simulations have been used to analyze their binding mode. nih.govnih.gov

Modulating protein-protein interactions (PPIs) is an emerging strategy in drug discovery. biorxiv.org Small molecules can be designed to either inhibit or stabilize these interactions, offering a way to intervene in cellular pathways that are often considered "undruggable." academie-sciences.fr While specific studies focusing solely on 1-(1,1-dimethylethyl)-1H-tetrazole in PPI stabilization are not extensively detailed in the provided context, the principles of fragment-based screening are relevant. In this approach, small molecular fragments are tested for their ability to bind to a protein complex. biorxiv.org The tetrazole scaffold, due to its defined geometry and ability to form specific interactions, is a candidate for inclusion in such fragment libraries. For instance, studies have used techniques like Saturation Transfer Difference (STD) NMR to screen fragment libraries against protein complexes to identify molecules that cooperatively enhance the stability of the complex. biorxiv.org The principles guiding these interactions, such as hydrogen bonding and electrostatic complementarity, are the same as those that govern the binding of tetrazole derivatives to single protein targets.

Antimicrobial Activity Research

Derivatives of 1H-tetrazole have been widely investigated for their potential as antimicrobial agents. The tetrazole moiety can be incorporated into various molecular scaffolds to develop new compounds with activity against a range of pathogenic bacteria and fungi. isfcppharmaspire.comnih.gov

Numerous studies have synthesized and evaluated tetrazole derivatives for their activity against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com The antibacterial properties of 5-substituted 1H-tetrazole derivatives have been studied against organisms such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

In one study, a series of novel tetrazole derivatives were synthesized and tested against various bacterial strains. The results, presented in the table below, show that some compounds exhibited significant inhibitory activity. For example, several compounds showed notable efficacy against E. faecalis, with Minimum Inhibitory Concentrations (MIC) comparable to the control drug, azithromycin. ajgreenchem.com Another study reported that a series of tetrazole Schiff bases possessed good antibacterial activity when tested by the cup plate method. nih.gov

CompoundE. faecalis MIC (µg/mL)S. aureus MIC (µg/mL)K. pneumoniae MIC (µg/mL)E. coli MIC (µg/mL)
b1 1.93.915.67.8
c1 1.97.831.215.6
e1 1.93.915.67.8
Azithromycin (Control) 1.93.93.93.9
Data sourced from a study on benzimidazole-connected tetrazole derivatives. ajgreenchem.com

The search for new antifungal agents is driven by the rise of drug-resistant fungal infections. nih.gov Tetrazole-containing compounds have emerged as a promising class of antifungals. researchgate.net A series of (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives exhibited excellent in vitro antifungal activities against various Candida species and Cryptococcus neoformans. nih.govacs.org

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds from this series against several fungal strains, demonstrating potent activity, in some cases against fluconazole-resistant isolates. nih.gov Another study found that newly synthesized 2,5-disubstituted tetrazole derivatives demonstrated high growth inhibition (97-99%) against Candida albicans at concentrations ranging from 16 to 0.0313 µg/mL. nih.gov Similarly, other research has shown that certain tetrazole derivatives have greater efficacy against Candida albicans and Candida glabrata than the standard drug fluconazole. ajgreenchem.com

CompoundC. albicans SC5314 MIC (µg/mL)C. krusei ATCC6258 MIC (µg/mL)C. glabrata ATCC90030 MIC (µg/mL)C. neoformans H99 MIC (µg/mL)A. fumigatus 7544 MIC (µg/mL)
8 <0.0080.063<0.008<0.0082
11 <0.0080.063<0.008<0.0082
15 <0.0080.063<0.008<0.0082
24 <0.0080.015<0.008<0.0081
25 <0.0080.032<0.008<0.0081
Fluconazole (Control) 0.25822>64
Voriconazole (Control) 0.0160.1250.0160.0160.25
Data from a study on pyrazole-containing tetrazole derivatives. nih.govacs.org

Anticancer Activity Research

The tetrazole scaffold is a prominent feature in the design of novel anticancer agents. wipo.intbohrium.com Its metabolic stability and ability to act as a bioisostere for carboxylic acid and cis-amide groups have made it a frequent choice in medicinal chemistry. nih.govnih.gov Research has shown that hybrid molecules incorporating a tetrazole ring with other anticancer pharmacophores can lead to candidates with enhanced potency and the ability to overcome drug resistance. nih.gov

A primary mechanism through which tetrazole derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells. wipo.int Studies on various tetrazole-containing compounds have demonstrated a range of antiproliferative activities against numerous human cancer cell lines.

One area of focus has been the development of tetrazole derivatives that act as tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds cause mitotic arrest, ultimately leading to apoptosis in cancer cells. This approach has shown promise against aggressive cancers like glioblastoma. Another researched mechanism involves the downregulation of proteins essential for cell proliferation, such as Ki-67, and the induction of cell cycle arrest. The structure-activity relationship (SAR) is crucial, with findings indicating that the nature and position of substituents on the tetrazole ring significantly influence the antiproliferative efficacy. nih.gov For instance, certain 1,5-disubstituted tetrazole-triazole hybrids have been shown to inhibit the proliferation, migration, and invasion of breast cancer cell lines. nih.gov

Table 1: Research Findings on Anticancer Activity of Tetrazole Derivatives

Research Area Cell Lines/Model Key Findings
Tubulin Polymerization Inhibition Glioblastoma (GBM) cells, HeLa (cervix), MCF7 (breast) Novel tetrazole derivatives disrupt microtubule networks, causing mitotic arrest and showing high potency.
General Antiproliferative Screening NCI-60 Human Tumor Cell Line Panel Activity is sensitive to substituents on the tetrazole ring; selective influence on specific cancer types observed. nih.gov
Inhibition of Proliferation & Migration Breast Cancer (MCF-7, CAMA-1, HCC1954) 1,5-disubstituted tetrazole-1,2,3-triazole hybrids inhibit key cancer cell processes. nih.gov
Multiple Mechanisms Various Cancer Cell Lines Tetrazole analogs can induce cell cycle arrest, downregulate Ki-67, and inhibit angiogenesis.

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, relies on sophisticated chemical tools to investigate protein structure, function, and interactions. The unique photochemical properties of tetrazole derivatives have positioned them as valuable components in the design of advanced proteomic probes.

Photoactivatable reagents are essential for the spatiotemporal control of protein labeling. Tetrazoles have been successfully incorporated into such reagents for biomolecular functionalization. Research has demonstrated the synthesis of metal ion binding chelates derivatized with disubstituted tetrazoles, which can be used for the photoradiochemical labeling of monoclonal antibodies.

In this strategy, a tetrazole-functionalized chelator is conjugated to an antibody. Upon photoactivation, the tetrazole moiety facilitates covalent attachment. These labeled antibodies can then be chelated with radionuclides for applications in Positron Emission Tomography (PET) imaging and biodistribution studies. This method provides a viable approach for the light-induced synthesis of PET radiotracers, enabling precise molecular imaging.

Chemical cross-linking combined with mass spectrometry (XL-MS) is a powerful technique for obtaining low-resolution structural information on proteins and mapping protein-protein interaction interfaces. A significant advancement in this field is the development of MS-cleavable cross-linkers, which simplify the identification of cross-linked peptides from complex mixtures.

These smart reagents contain a linker arm that fragments under specific conditions during tandem mass spectrometry (e.g., collision-induced dissociation, CID). This predictable fragmentation pattern generates characteristic reporter ions, which allows for the unambiguous identification of cross-linked peptides and drastically reduces false-positive results. While various chemistries have been employed for these cleavable linkers, the photochemical reactivity of tetrazoles presents an opportunity for designing novel photo-cleavable cross-linkers, further expanding the toolkit for structural proteomics.

Table 2: Tetrazole Applications in Proteomics

Application Technique Role of Tetrazole Moiety Outcome
Protein Labeling Photoradiochemical Labeling, PET Imaging Incorporated into photoactivatable chelates for light-induced conjugation to antibodies. Stable, immunoreactive radiotracers for tumor-specific uptake and pharmacokinetic studies.
Protein Characterization Cross-Linking Mass Spectrometry (XL-MS) Potential for designing novel photo-cleavable cross-linkers. Simplified and more reliable identification of protein structures and interaction networks.

Agrochemical Research

The applications of tetrazole derivatives extend into the field of agriculture, where they have been investigated for various uses, including as fungicides, herbicides, and insecticides. nih.govmdpi.comlifechemicals.com The structural versatility of the tetrazole ring allows for the synthesis of a wide array of compounds with diverse biological activities relevant to crop protection.

Patents and research articles describe the use of tetrazole compounds and their derivatives as active ingredients in agrochemical formulations. google.comgoogle.comgoogle.com For instance, certain hydroximoyl-tetrazole derivatives have been developed specifically for controlling phytopathogenic fungi. google.comgoogle.com In the area of insect control, tetrazolinone derivatives have been identified as a novel insecticidal lead structure, showing efficacy against pests like Tetranychus cinnabarinus. nih.gov Furthermore, tetrazole-substituted anthranilic acid amides have been patented for their use as insecticides and acaricides. google.com Recent patent filings also cover the use of specific tetrazole compounds as herbicides, demonstrating the broad potential of this chemical class in agriculture. wipo.int The hybridization of the tetrazole moiety with other active pharmacophores, a strategy also used in medicine, is being explored to develop new agrochemicals with improved efficacy and spectrum. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing 1-substituted tetrazoles are well-established, future research will likely focus on developing more efficient, versatile, and regioselective pathways to 1-tert-butyl-1H-tetrazole and its derivatives. organic-chemistry.org A key area of exploration is the expansion of multicomponent reactions (MCRs). The Ugi-azide reaction, for instance, has been successfully employed to create complex bis-heterocyclic structures incorporating the 1-tert-butyl-1H-tetrazole moiety in a single step. mdpi.com This approach allows for the rapid generation of molecular diversity from simple starting materials, including tert-butyl isocyanide, amines, aldehydes, and trimethylsilylazide. mdpi.com

Similarly, the Passerini-tetrazole reaction offers another MCR pathway where tert-butyl isocyanide can be a key reactant, leading to functionalized tetrazole products with high atom economy. beilstein-journals.org Research into optimizing these reactions, perhaps using novel catalysts or reaction media, could broaden their substrate scope and improve yields. beilstein-journals.org Beyond MCRs, the development of novel catalytic systems for the direct cycloaddition of tert-butyl azide (B81097) with various nitriles continues to be an area of interest, aiming for milder conditions and enhanced functional group tolerance.

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the physicochemical properties of 1-tert-butyl-1H-tetrazole derivatives is crucial for their rational design in various applications. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used, future work will involve more advanced characterization. jchr.orgresearchgate.net For example, detailed two-dimensional NMR studies (COSY, HSQC, HMBC) will be essential for unambiguously assigning the complex structures of derivatives. mdpi.com

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional arrangement of these molecules in the solid state. mdpi.com Structural analysis of related 1-substituted tetrazoles has revealed how intermolecular interactions, such as weak hydrogen bonds, can dictate crystal packing. nih.gov Future crystallographic studies on 1-tert-butyl-1H-tetrazole and its co-crystals could provide insights into its potential as a building block in crystal engineering and for designing materials with specific solid-state properties. mdpi.comnih.gov

Table 1: Representative NMR Spectroscopic Data for a 1-(tert-butyl)-1H-tetrazole Derivative mdpi.com
Compound NameNucleusChemical Shifts (δ) in ppm
N-benzyl-1-(1-(tert-butyl)-1H-tetrazol-5-yl)-1-(5-phenyl-2H-1,2,3-triazol-4-yl)-methanamine¹H NMR (500 MHz, CDCl₃)7.58 (m, 2H), 7.35 (m, 3H), 7.27 (m, 3H), 7.21 (m, 3H), 5.53 (s, 1H), 3.86 (d, J = 12.7 Hz, 1H), 3.75 (d, J = 12.7 Hz, 1H), 1.44 (s, 9H)
¹³C NMR (125 MHz, CDCl₃)154.55, 144.12, 141.20, 138.30, 129.62, 129.91, 128.85, 128.80, 128.43, 128.01, 127.55, 61.98, 51.63, 49.33, 29.60

Design of Multi-Functional Materials

The tetrazole ring is known for its high nitrogen content and energetic properties, making it a valuable component in the design of energetic materials. wikipedia.orgacs.org The introduction of a tert-butyl group can modulate these properties, potentially improving thermal stability or altering sensitivity. Future research could focus on synthesizing and characterizing new energetic compounds where the 1-tert-butyl-1H-tetrazole unit is incorporated into larger molecular frameworks.

In coordination chemistry, tetrazole derivatives are effective ligands for transition metals. The 1-substituted tetrazole motif has been explored for its ability to form spin crossover complexes with iron(II). nih.gov The steric bulk of the tert-butyl group could be strategically used to control the coordination environment around a metal center, influencing the magnetic and electronic properties of the resulting complex. This opens avenues for designing novel molecular switches and sensors.

Targeted Biological Activity Modulation

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature widely exploited in drug design. mdpi.comwikipedia.org Emerging research has demonstrated that the 1-tert-butyl-1H-tetrazole scaffold can be used to achieve highly specific biological activity. A notable example is in the development of inhibitors for Protein Arginine Deiminase (PAD) enzymes, which are implicated in various inflammatory diseases and cancers. nih.gov

In a recent study, researchers found that introducing a tert-butyl group onto the tetrazole ring of PAD inhibitors led to compounds with remarkable selectivity. For instance, biphenyl (B1667301) tetrazole tert-butyl-F-amidine was found to preferentially inhibit the PAD2 isoform by 3- to 25-fold over other PADs. nih.gov This selectivity is critical for developing targeted therapies with fewer side effects. Future work in this area will involve synthesizing libraries of 1-tert-butyl-1H-tetrazole derivatives and screening them against various biological targets to discover new therapeutic agents. The tert-butyl group's influence on target binding, selectivity, and pharmacokinetic properties will be a key focus of these investigations. nih.gov

Table 2: Selectivity of tert-Butyl Tetrazole Derivatives as PAD Inhibitors nih.gov
CompoundTargetKey Finding
Tetrazole tert-butyl-F-amidine (7)PAD2Preferentially inhibits PAD2 by 3- to 25-fold over other PADs.
Biphenyl tetrazole tert-butyl-Cl-amidine (13)Cell Growth (U2OS cells)Completely abolishes cell growth at 20 µM.
Biphenyl tetrazole tert-butyl-F-amidine (14)PAD2Highly selective PAD2 inhibitor relative to other PADs.

Sustainable and Green Chemical Processes

In line with the broader goals of the chemical industry, future syntheses of 1-tert-butyl-1H-tetrazole and its derivatives will increasingly emphasize sustainable and green methodologies. This involves moving away from hazardous reagents, minimizing waste, and reducing energy consumption. A significant area of development is the use of heterogeneous catalysts, which can be easily recovered and reused. rsc.org Materials such as natural zeolites and silver nanocomposites supported on sodium borosilicate have shown high catalytic activity for the synthesis of 1-substituted tetrazoles under solvent-free conditions. nih.govrsc.org

The replacement of traditional organic solvents with environmentally benign alternatives like water is another key strategy. rsc.org Research has shown that some tetrazole syntheses can be performed efficiently in water, which not only reduces environmental impact but can also simplify product work-up. jchr.org Combining these approaches—for example, using a recyclable catalyst in an aqueous medium or under solvent-free conditions—represents a promising direction for the large-scale, sustainable production of this important class of compounds. rsc.orgrsc.org

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(1,1-dimethylethyl)-1H-tetrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide. For tert-butyl-substituted derivatives, steric hindrance from the bulky substituent necessitates optimized conditions: elevated temperatures (80–120°C), prolonged reaction times (12–24 hr), and polar aprotic solvents like DMF or acetonitrile . Continuous flow microreactors have improved safety and scalability by minimizing exposure to explosive intermediates like hydrazoic acid . Yield optimization requires monitoring substituent effects—bulky groups like tert-butyl reduce reaction rates, demanding excess NaN₃ (1.5–2.0 equiv) .

Q. How can researchers characterize the purity and structural integrity of 1-(1,1-dimethylethyl)-1H-tetrazole?

Key analytical methods include:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent placement and ring integrity.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₅H₉N₄; calc. 125.082 g/mol) .
  • X-ray Diffraction : Single-crystal XRD resolves steric effects of the tert-butyl group on tetrazole ring geometry .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; tert-butyl derivatives typically decompose above 200°C .

Advanced Research Questions

Q. What mechanistic insights explain the tert-butyl group’s impact on the compound’s thermal decomposition and energetic properties?

The tert-butyl group enhances thermal stability by sterically shielding the tetrazole ring but lowers oxygen balance (-141.7), reducing detonation performance. Kinetic studies using TG-DSC-FTIR reveal a two-stage decomposition: initial exothermic breakdown of the tetrazole ring (ΔH = -220 kJ/mol) followed by tert-butyl radical release . Computational modeling (EXPLO5 V6.03) predicts detonation velocity (4409 m/s) and pressure (5.4 GPa), highlighting trade-offs between stability and energetic output .

Q. How can researchers resolve contradictions in solvent compatibility during coupling reactions involving tert-butyl-substituted tetrazoles?

The tert-butyl group reduces solubility in non-polar solvents, complicating applications in phosphoramidite-based oligonucleotide synthesis. Methodological solutions include:

  • Co-solvent systems : Mix acetonitrile with DCM (3:1 v/v) to enhance solubility while maintaining coupling efficiency .
  • Activator selection : Substitute 1H-tetrazole with 5-(ethylthio)-1H-tetrazole (ETT) to reduce precipitation risks .
  • Real-time monitoring : Use <sup>31</sup>P NMR to track phosphite intermediate formation and adjust solvent ratios dynamically .

Q. What computational tools are recommended for predicting intermolecular interactions in tert-butyl-tetrazole crystals?

  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C⋯H, N⋯N) using Crystal Explorer 17 .
  • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set models steric strain from the tert-butyl group .
  • Molecular Dynamics (MD) : LAMMPS simulates crystal packing under varying temperatures to predict phase transitions .

Experimental Design & Data Interpretation

Q. How should researchers design kinetic studies to investigate tert-butyl-tetrazole’s role in nitrocellulose pyrolysis?

  • Method : Use isoconversional kinetic analysis (e.g., Friedman method) with TG-DSC data to calculate activation energy (Ea) .
  • Conditions : Heat samples (5–10 mg) at 10°C/min under N₂; monitor gas evolution via FTIR (e.g., NO2 at 1600 cm⁻¹) .
  • Controls : Compare with unmodified nitrocellulose to isolate tert-butyl-tetrazole’s catalytic effects .

Q. What strategies mitigate side reactions during tert-butyl-tetrazole functionalization?

  • Protection/Deprotection : Temporarily protect the tetrazole ring with trimethylsilyl groups to direct electrophilic substitution .
  • Low-Temperature Lithiation : Use LDA at -78°C to minimize ring-opening during alkylation .
  • HPLC Purification : Reverse-phase C18 columns resolve byproducts (e.g., opened-ring imines) .

Safety & Handling Protocols

Q. What safety precautions are critical when synthesizing tert-butyl-tetrazole derivatives?

  • Ventilation : Use fume hoods to avoid inhalation of azide intermediates .
  • PPE : Nitrile gloves and safety goggles; avoid metal spatulas (risk of detonation with NaN₃) .
  • Waste Disposal : Quench residual azides with NaNO₂/HCl before aqueous disposal .

Applications in Materials Science

Q. How does the tert-butyl group influence the compound’s performance as a stabilizer in polymeric materials?

The bulky tert-butyl group enhances UV stability by scavenging free radicals but reduces compatibility with polar polymers. Methodological workarounds include:

  • Copolymerization : Incorporate tert-butyl-tetrazole as a co-monomer in polyurethanes .
  • Plasticizer Blending : Mix with dioctyl phthalate (DOP) to improve dispersion in PVC matrices .

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